molecular formula C20H28ClNO4 B065510 Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate CAS No. 174605-91-5

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate

Cat. No. B065510
M. Wt: 381.9 g/mol
InChI Key: QTVIWIWJGWSTDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate and related compounds involves multiple steps, including condensation reactions, esterification, and hydrogenation processes. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a related compound, was synthesized through a Knoevenagel condensation reaction of 4-chlorobenzaldehyde and ethyl acetoacetate, showcasing the complex reactions involved in creating such molecules (Kumar et al., 2016). Additionally, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates demonstrates the versatility of piperidine derivatives in forming heterocyclic amino acids, further illustrating the complex synthetic routes these compounds can undergo (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

The molecular structure of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate and related compounds is characterized by various spectroscopic and crystallographic techniques. For instance, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate revealed it crystallizes in the monoclinic crystal system with a Z conformation about the C=C bond (Kumar et al., 2016). Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions and Properties

The chemical reactions involving Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate are diverse, including nucleophilic substitution, carbonylation, and esterification reactions. These reactions underscore the compound's reactivity and potential as an intermediate in various chemical syntheses. For example, the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines with CO and Ethylene showcases novel carbonylation reactions at a C−H bond in the piperazine ring, highlighting the innovative transformations these compounds can undergo (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate, including its crystalline structure, melting point, and solubility, are influenced by its molecular structure. For instance, the crystalline form and solubility in various solvents are essential for its application in synthetic chemistry and pharmaceuticals. These properties are closely studied using techniques like X-ray diffraction and spectroscopy to ensure the compound's suitability for its intended applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the compound's utility in research and industry. Computational studies, such as those predicting solvent effects on the electronic properties of related compounds, provide valuable insights into how these molecules interact with their environment and how they can be modified for specific applications (Vimala et al., 2021).

Scientific Research Applications

Synthesis and Drug Development

This compound plays a critical role in the synthesis of vandetanib, a therapeutic agent used in the treatment of certain types of cancer. The synthetic route to vandetanib involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and final substitution, showcasing the compound's utility in complex organic syntheses. This process is highlighted for its efficiency and commercial viability on an industrial scale, underscoring the significance of such intermediates in pharmaceutical manufacturing (W. Mi, 2015).

Material Science and Photocatalysis

In material science, compounds with similar structures to Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate are investigated for their photocatalytic properties. For example, studies on (BiO)2CO3-based photocatalysts discuss the modification strategies to enhance visible light-driven photocatalytic performance. Such research points to the broader application potential of structurally related compounds in fields like environmental remediation and energy conversion (Zilin Ni et al., 2016).

Organic Electronics and OLEDs

The development of organic light-emitting diodes (OLEDs) has also seen the application of related boron-containing compounds. Research on BODIPY-based materials for OLEDs emphasizes the importance of such compounds in achieving efficient and tunable emission properties. This area of research showcases the potential of boron-containing compounds in electronic and photonic applications, suggesting a wide range of possibilities for derivatives including Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate (B. Squeo & M. Pasini, 2020).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVIWIWJGWSTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584850
Record name 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate

CAS RN

174605-91-5
Record name 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174605-91-5
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Synthesis routes and methods

Procedure details

A solution of ethyl-N-boc-isonipecotate (51.4 g, 0.2 mole) in tetrahydrofuran (1 L) at -78° C. was treated with a solution of lithium bis (trimethylsilyl)amide in tetrahydrofuran (220 mL of a 1M solution). The solution was stirred at -60° for 15 minutes at which time 4-chlorobenzyl chloride (33.8 g, 0.22 moles) was added and the reaction warmed to room temperature over 1.5 hours. The reaction was concentrated at reduced pressure to one quarter volume and then poured into saturated aqueous sodium bicarbonate (1 L) and extracted with ethyl acetate (2×800 mL). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated at reduced pressure. The residue was chromatographed on silica gel with 30% ethyl acetate/hexane as eluent to give 61.3 g.
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